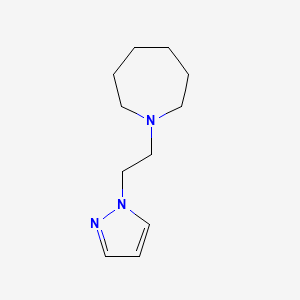

![molecular formula C7H10O2 B2401763 (1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid CAS No. 2410594-59-9](/img/structure/B2401763.png)

(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

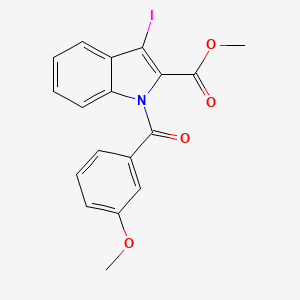

(1S,3R,4S)-3-Methylbicyclo[2.1.0]pentane-1-carboxylic acid, also known as Bornaprine, is a bicyclic compound that has been studied for its potential therapeutic applications. 1.0]pentane-1-carboxylic acid.

Applications De Recherche Scientifique

Synthesis and Incorporation into Peptides

The compound has been used in the synthesis of derivatives, specifically in the development of efficient synthesis methods for such derivatives. These rigid analogues of γ-aminobutyric acid have been incorporated into linear and cyclic peptides using both solution chemistry and solid-phase techniques, showcasing its versatility in peptide construction (Pätzel et al., 2004).

Ring Opening Reactions

The compound has been involved in studies on ring opening reactions. Specifically, its derivatives have been shown to undergo ring opening reactions under various conditions, leading to the formation of different products. This highlights its potential utility in the field of organic synthesis (Maas et al., 2004).

Study of Acidity

Research on the acidity of weak acids has included the study of this compound. The findings contribute to a broader understanding of acidities in different chemical contexts, particularly in relation to substituent effects and how they impact the acid's properties (Wiberg, 2002).

Development of Diastereoselective Synthesis Methods

The compound has been central to the development of methods for the diastereoselective synthesis of 1,3-disubstituted bicyclo[2.1.0]pentane derivatives. This research is significant for the preparation of cis- and trans-1,3-disubstituted housane-1-carboxylic acids and highlights its importance in stereochemical synthesis (Semeno et al., 2019).

Application in Medicinal Chemistry

There has been exploration of this compound in the context of medicinal chemistry. For instance, its derivatives have been used as probes in biological studies, indicating its potential application in the development of new medicinal compounds (Thirumoorthi & Adsool, 2016).

Crystal Structure Analysis

The compound has been a subject of crystallographic studies, providing insights into its molecular structure. These studies are essential for understanding its physical and chemical properties in different states, which can be critical for its application in various scientific fields (Luger et al., 2000).

Exploration in Organotin(IV) Chemistry

It has been utilized in the synthesis and structural characterization of organotin(IV) complexes. These complexes, which feature amino acetate functionalized Schiff bases, have shown potential as anticancer drugs, demonstrating the compound's relevance in pharmaceutical research (Basu Baul et al., 2009).

Propriétés

IUPAC Name |

(1S,3R,4S)-3-methylbicyclo[2.1.0]pentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-4-2-7(6(8)9)3-5(4)7/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+,7-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCVVVMPJKCEPK-JCGDXUMPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C1C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2([C@H]1C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-Chlorobenzoyl)amino]propanoic acid](/img/structure/B2401682.png)

![6-(2-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2401683.png)

![Ethyl 5-(2-methylpropanoylamino)-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401691.png)

![(E)-N1-(pyridin-2-ylmethylene)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2401696.png)

![N-[(2-chlorophenyl)methyl]-6-[2,4-dioxo-1-[(2,4,6-trimethylphenyl)methyl]thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2401697.png)

![5,6-Diphenyl-4-pyrrolidin-1-ylfuro[2,3-d]pyrimidine](/img/structure/B2401698.png)

![3-((2-Chloro-6-fluorobenzyl)thio)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401702.png)